REACTION_CXSMILES
|
Cl[C:2]1[N:12]=[CH:11][CH:10]=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5].[NH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1>C(O)C>[N:13]1([C:2]2[N:12]=[CH:11][CH:10]=[CH:9][C:3]=2[C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)OCC)C=CC=N1
|
Name
|
|
Quantity
|
27.8 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
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Name
|
product
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
400 mL
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Type
|
solvent
|
Smiles
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C(C)O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
being obtained
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Name
|
|
Type
|
|
Smiles
|
N1(CCNCC1)C1=C(C(=O)OCC)C=CC=N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |